molecular formula C29H34ClNO2 B12805189 2-(4-(2-(4-Chlorophenyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy)-N,N-diethylethanamine CAS No. 13729-33-4

2-(4-(2-(4-Chlorophenyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy)-N,N-diethylethanamine

Cat. No.: B12805189
CAS No.: 13729-33-4
M. Wt: 464.0 g/mol
InChI Key: KLXSYXRMEDTMPF-UHFFFAOYSA-N
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Description

2-(4-(2-(4-Chlorophenyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy)-N,N-diethylethanamine is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxy group, and a tetrahydronaphthalene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-(4-Chlorophenyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy)-N,N-diethylethanamine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the initial bromination of a precursor compound, followed by coupling reactions to introduce the chlorophenyl and methoxy groups . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-(4-Chlorophenyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy)-N,N-diethylethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds.

Scientific Research Applications

2-(4-(2-(4-Chlorophenyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy)-N,N-diethylethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(2-(4-Chlorophenyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy)-N,N-diethylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(4-(2-(4-Chlorophenyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy)-N,N-diethylethanamine lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

13729-33-4

Molecular Formula

C29H34ClNO2

Molecular Weight

464.0 g/mol

IUPAC Name

2-[4-[2-(4-chlorophenyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine

InChI

InChI=1S/C29H34ClNO2/c1-4-31(5-2)18-19-33-25-13-8-22(9-14-25)29-27(21-6-11-24(30)12-7-21)16-10-23-20-26(32-3)15-17-28(23)29/h6-9,11-15,17,20,27,29H,4-5,10,16,18-19H2,1-3H3

InChI Key

KLXSYXRMEDTMPF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C2C(CCC3=C2C=CC(=C3)OC)C4=CC=C(C=C4)Cl

Origin of Product

United States

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